Cangrelor

Descripción

Propiedades

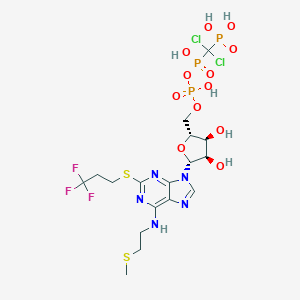

IUPAC Name |

[dichloro-[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl]phosphonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25Cl2F3N5O12P3S2/c1-43-5-3-23-12-9-13(26-15(25-12)44-4-2-16(20,21)22)27(7-24-9)14-11(29)10(28)8(38-14)6-37-42(35,36)39-41(33,34)17(18,19)40(30,31)32/h7-8,10-11,14,28-29H,2-6H2,1H3,(H,33,34)(H,35,36)(H,23,25,26)(H2,30,31,32)/t8-,10-,11-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAEBIVWUMLRPSK-IDTAVKCVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Cl)Cl)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Cl)Cl)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25Cl2F3N5O12P3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90167651 |

Source

|

| Record name | Cangrelor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

776.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163706-06-7 |

Source

|

| Record name | Cangrelor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163706-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cangrelor [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163706067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cangrelor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06441 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cangrelor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CANGRELOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AQ1Y404U7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cangrelor | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8489 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cangrelor | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240386 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Cangrelor mechanism of action on P2Y12 receptors

An In-depth Technical Guide on the Mechanism of Action of Cangrelor on P2Y12 Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cangrelor is a potent, intravenous, direct-acting, and reversible antagonist of the P2Y12 receptor, a critical component in platelet activation and aggregation.[1][2][3] Chemically, it is a non-thienopyridine adenosine (B11128) triphosphate (ATP) analog, a structural feature that underpins its direct and competitive mechanism of action.[2][4] Unlike thienopyridine derivatives such as clopidogrel (B1663587) and prasugrel (B1678051), Cangrelor does not require metabolic activation, enabling a rapid onset of platelet inhibition within minutes of administration. Its short plasma half-life of 3 to 6 minutes ensures a quick reversal of its antiplatelet effect, with platelet function returning to normal within 60 to 90 minutes after infusion cessation. These pharmacological properties make Cangrelor a valuable agent in clinical settings requiring immediate, potent, and titratable antiplatelet therapy, such as during percutaneous coronary intervention (PCI). This guide provides a detailed examination of Cangrelor's mechanism of action at the P2Y12 receptor, its binding kinetics, and the experimental methodologies used to characterize its effects.

Core Mechanism of Action at the P2Y12 Receptor

The P2Y12 receptor is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of platelets and plays a pivotal role in hemostasis and thrombosis. Its endogenous agonist is adenosine diphosphate (B83284) (ADP).

P2Y12 Receptor Signaling Pathway

Upon vascular injury, ADP is released from dense granules of activated platelets and damaged red blood cells. The binding of ADP to the P2Y12 receptor initiates a downstream signaling cascade through its coupling with the inhibitory G protein, Gαi. This activation leads to two primary effector pathways:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels decrease the activity of protein kinase A (PKA), which in its active state phosphorylates proteins that inhibit platelet activation, such as the vasodilator-stimulated phosphoprotein (VASP).

-

Activation of Phosphoinositide 3-Kinase (PI3K): The Gβγ subunits, dissociated from Gαi, activate PI3K. This leads to the activation of the serine/threonine kinase Akt (also known as protein kinase B), which promotes a cascade of events culminating in the conformational activation of the glycoprotein (B1211001) (GP) IIb/IIIa receptor.

The activation of the GPIIb/IIIa receptor is the final common pathway for platelet aggregation, enabling it to bind fibrinogen and von Willebrand factor, thus cross-linking adjacent platelets to form a stable thrombus.

Cangrelor's Competitive Antagonism

Cangrelor functions as a direct and competitive antagonist at the P2Y12 receptor. As an ATP analog, its molecular structure allows it to bind selectively and reversibly to the same site as ADP. By occupying the ADP binding site, Cangrelor prevents ADP-mediated receptor activation, thereby blocking both the inhibition of adenylyl cyclase and the activation of PI3K. This comprehensive blockade of downstream signaling prevents the conformational change in the GPIIb/IIIa receptor, ultimately inhibiting platelet aggregation. Its binding is reversible, which accounts for the rapid offset of its antiplatelet effect upon discontinuation.

Quantitative Data & Comparative Pharmacology

The potency and efficacy of Cangrelor have been quantified through various in vitro and clinical studies. Its mechanism differs significantly from that of thienopyridines, which are irreversible inhibitors requiring metabolic activation.

Binding Affinity and Inhibitory Concentration

The interaction of Cangrelor with the P2Y12 receptor is characterized by high affinity and potent inhibition of platelet function.

| Parameter | Value | Compound | Receptor Source/Assay Condition | Reference |

| K_i_ (Inhibition Constant) | 0.4 nM | Cangrelor | Human P2Y12 Receptor | |

| IC_50_ (Inhibitory Concentration) | 3 nM | Cangrelor | ADP (5 µM)-induced platelet aggregation | |

| EC_50_ (Effective Concentration) | 5 nM | 2-MeSADP (Agonist) | Human P2Y12 Receptor |

Comparison with Thienopyridines

Cangrelor's mechanism is distinct from irreversible P2Y12 inhibitors like clopidogrel and prasugrel.

-

Activation: Cangrelor is a direct-acting drug, whereas thienopyridines are prodrugs that require hepatic cytochrome P450 (CYP) enzyme conversion to an active metabolite.

-

Binding: Cangrelor binds reversibly to the P2Y12 receptor. The active metabolites of thienopyridines bind irreversibly via a disulfide bond for the life of the platelet.

-

Interaction: Due to its competitive nature, Cangrelor can inhibit the binding of the active metabolites of clopidogrel and prasugrel to the P2Y12 receptor. This necessitates specific transition strategies when switching from intravenous Cangrelor to oral thienopyridine therapy.

Experimental Protocols

The characterization of Cangrelor's interaction with the P2Y12 receptor relies on several key experimental methodologies.

Radioligand Competitive Binding Assay

This assay is used to determine the binding affinity (K_i_) of a compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Methodology:

-

Materials:

-

Receptor Source: Washed human platelets or cell membranes engineered to express the human P2Y12 receptor.

-

Radioligand: A high-affinity, radiolabeled P2Y12 agonist, such as [³³P]2-MeSADP.

-

Competitor: Unlabeled Cangrelor at varying concentrations.

-

Assay Buffer: A physiological buffer such as Tyrode's or HEPES-based buffer, containing Mg²⁺.

-

Filtration System: A cell harvester with glass fiber filters (e.g., GF/C) to separate bound from free radioligand.

-

-

Procedure:

-

Incubation: The receptor source is incubated in assay buffer with a fixed concentration of the radioligand ([³³P]2-MeSADP) and a range of concentrations of unlabeled Cangrelor.

-

Equilibrium: The mixture is incubated for a sufficient duration (e.g., 60 minutes) at a controlled temperature (e.g., 30-37°C) to allow the binding reaction to reach equilibrium.

-

Separation: The incubation mixture is rapidly filtered under vacuum through glass fiber filters. The filters trap the receptor-bound radioligand, while the unbound radioligand passes through.

-

Washing: Filters are washed multiple times with ice-cold assay buffer to minimize non-specific binding.

-

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

The data are plotted as the percentage of specific binding versus the log concentration of Cangrelor.

-

An IC_50_ value (the concentration of Cangrelor that displaces 50% of the radioligand) is determined by non-linear regression.

-

The K_i_ is calculated from the IC_50_ using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

-

Platelet Aggregation Assays

These functional assays measure the ability of an antagonist to inhibit agonist-induced platelet aggregation.

4.2.1 Light Transmittance Aggregometry (LTA)

LTA is considered the gold standard for assessing platelet function.

Methodology:

-

Sample Preparation:

-

Whole blood is collected in sodium citrate (B86180) anticoagulant.

-

Platelet-rich plasma (PRP) is prepared by a 'soft' centrifugation (e.g., 200 x g for 10-15 minutes) of whole blood.

-

Platelet-poor plasma (PPP) is prepared by a 'hard' centrifugation (e.g., 2,500 x g for 10-15 minutes) of the remaining blood.

-

-

Procedure:

-

The aggregometer is calibrated by setting 0% light transmission with PRP and 100% transmission with PPP.

-

A sample of PRP is placed in a cuvette with a magnetic stir bar and warmed to 37°C.

-

Cangrelor or a vehicle control is added to the PRP and incubated for a short period (e.g., 5 minutes).

-

A platelet agonist, typically ADP (e.g., at 5 µM or 20 µM), is added to initiate aggregation.

-

As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through to a photocell. The change in light transmittance is recorded over time.

-

-

Data Analysis:

-

The primary endpoint is the maximal platelet aggregation (%), calculated from the change in light transmittance.

-

IC_50_ values are determined by testing a range of Cangrelor concentrations and plotting the percent inhibition of aggregation against the log concentration of the drug.

-

4.2.2 VerifyNow P2Y12 Assay

The VerifyNow system is a rapid, point-of-care, whole-blood assay used extensively in clinical trials like the CHAMPION studies to measure P2Y12 inhibition.

Methodology:

-

Principle: The assay cartridge contains fibrinogen-coated microbeads, ADP as the agonist, and prostaglandin (B15479496) E1 (PGE1) to reduce the contribution of the P2Y1 receptor.

-

Procedure:

-

A citrated whole blood sample is added to the cartridge.

-

Inside the device, activated platelets bind to the fibrinogen-coated beads, causing agglutination.

-

This agglutination increases light transmittance, which is measured by an optical detector.

-

-

Data Analysis:

-

The instrument reports results in P2Y12 Reaction Units (PRU). A lower PRU value indicates a higher level of P2Y12 receptor inhibition. A baseline channel using thrombin receptor-activating peptide (TRAP) is used to calculate percent inhibition.

-

Conclusion

Cangrelor's mechanism of action is defined by its direct, competitive, and reversible antagonism of the platelet P2Y12 receptor. As an ATP analog, it effectively blocks ADP-induced signaling without the need for metabolic activation, resulting in rapid and potent inhibition of platelet aggregation. Its short half-life allows for a quick restoration of platelet function, providing a high degree of therapeutic control. The quantitative assessment of its binding affinity and functional inhibition, through well-established experimental protocols such as radioligand binding assays and light transmittance aggregometry, confirms its high potency. These distinct pharmacological features position Cangrelor as a key therapeutic agent for acute antithrombotic care and a subject of continued interest for researchers in thrombosis and hemostasis.

References

The Genesis of a Rapid-Acting Antiplatelet Agent: A Technical Deep Dive into the Discovery and Development of Cangrelor

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth exploration of the discovery and development of Cangrelor, a potent, intravenously administered, direct-acting, and reversible P2Y12 receptor antagonist. As an ATP analog, Cangrelor represents a significant advancement in antiplatelet therapy, offering rapid onset and offset of action critical in periprocedural settings. This document details the quantitative data supporting its efficacy and safety, outlines the key experimental methodologies employed during its development, and visualizes the complex biological pathways and developmental workflows.

Introduction: The Unmet Need and the Dawn of a Novel ATP Analog

The management of thrombotic events, particularly in the context of percutaneous coronary intervention (PCI), has long been a cornerstone of cardiovascular medicine. Platelet activation and aggregation, primarily mediated by the P2Y12 receptor, are central to the pathophysiology of acute coronary syndromes.[1][2] For years, oral thienopyridine derivatives like clopidogrel (B1663587) were the standard of care. However, their limitations, including a delayed onset of action, irreversible receptor binding, and significant inter-individual variability in response, highlighted a critical unmet need for a more predictable and controllable antiplatelet agent.[3]

This clinical imperative drove the development of Cangrelor (formerly AR-C69931MX), a non-thienopyridine adenosine (B11128) triphosphate (ATP) analog.[4] Its unique chemical structure allows it to act as a direct and reversible competitive antagonist of the P2Y12 receptor, offering rapid and potent platelet inhibition without the need for metabolic activation.[5] This intravenous formulation provides a crucial advantage in acute settings where immediate and reliable antiplatelet effect is paramount.

Quantitative Data Summary

The development of Cangrelor was supported by extensive preclinical and clinical data. The following tables summarize key quantitative metrics that underscore its pharmacological profile and clinical efficacy.

Table 1: Pharmacokinetic Properties of Cangrelor

| Parameter | Value | Reference |

| Administration | Intravenous | |

| Time to Cmax | 2 minutes | |

| Plasma Half-life | 3 to 6 minutes | |

| Volume of Distribution | 3.9 L | |

| Plasma Protein Binding | 97% to 98% | |

| Metabolism | Rapid dephosphorylation in circulation | |

| Time to Platelet Function Recovery | ~1 hour |

Table 2: Pharmacodynamic Properties of Cangrelor

| Parameter | Value | Reference |

| Mechanism of Action | Direct, reversible P2Y12 receptor antagonist | |

| Binding Affinity (Ki) | 0.4 nM (for human P2Y12 receptor) | N/A |

| Onset of Platelet Inhibition | Within 2 minutes |

Table 3: Efficacy Outcomes from the CHAMPION PHOENIX Trial (Cangrelor vs. Clopidogrel at 48 Hours)

| Endpoint | Cangrelor (N=5470) n (%) | Clopidogrel (N=5469) n (%) | Odds Ratio (95% CI) | p-value | Reference |

| Primary Composite Endpoint | 257 (4.7) | 322 (5.9) | 0.78 (0.66, 0.93) | 0.005 | |

| (Death, MI, IDR, Stent Thrombosis) | |||||

| Death | 18 (0.3) | 18 (0.3) | - | - | |

| Myocardial Infarction (MI) | 202 (3.7) | 254 (4.6) | - | - | |

| Ischemia-Driven Revascularization (IDR) | 10 (0.2) | 14 (0.3) | - | - | |

| Stent Thrombosis | 27 (0.5) | 36 (0.7) | - | - |

Table 4: Key Safety Outcomes from the CHAMPION PHOENIX Trial (Cangrelor vs. Clopidogrel at 48 Hours)

| Bleeding Endpoint (GUSTO Classification) | Cangrelor (N=5529) n (%) | Clopidogrel (N=5527) n (%) | Odds Ratio (95% CI) | p-value | Reference |

| Any GUSTO Bleeding | 857 (15.5) | 602 (10.9) | - | - | |

| Severe/Life-threatening | 11 (0.2) | 6 (0.1) | 1.50 (0.53, 4.22) | 0.44 | |

| Moderate | 21 (0.4) | 14 (0.3) | - | - | |

| Mild | 825 (14.9) | 582 (10.5) | - | - |

Key Experimental Protocols

The characterization of Cangrelor's activity relied on a suite of established in vitro and in vivo assays. The following are detailed protocols for two of the most critical experiments.

Radioligand Binding Assay for P2Y12 Receptor Affinity

Objective: To determine the binding affinity (Ki) of Cangrelor for the human P2Y12 receptor through competitive displacement of a radiolabeled ligand.

Materials:

-

Receptor Source: Washed human platelets or cell membranes from a cell line stably expressing the recombinant human P2Y12 receptor.

-

Radioligand: [³³P]2MeS-ADP (a stable, high-affinity P2Y12 agonist).

-

Competitor: Cangrelor at various concentrations.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 2 mM MgCl₂, pH 7.4.

-

Filtration Apparatus: Brandel or Packard cell harvester with GF/B glass fiber filters.

-

Scintillation Counter: For quantifying radioactivity.

Protocol:

-

Membrane Preparation: If using a cell line, harvest cells and prepare membranes by homogenization and centrifugation. If using platelets, isolate platelets from whole blood by differential centrifugation.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of assay buffer

-

25 µL of radioligand ([³³P]2MeS-ADP) at a final concentration near its Kd.

-

25 µL of competitor (Cangrelor) at concentrations ranging from 10⁻¹² to 10⁻⁵ M, or buffer for total binding, or a high concentration of a known P2Y12 antagonist for non-specific binding.

-

100 µL of the membrane/platelet preparation.

-

-

Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of Cangrelor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Light Transmission Aggregometry (LTA)

Objective: To assess the inhibitory effect of Cangrelor on ADP-induced platelet aggregation in human platelet-rich plasma (PRP).

Materials:

-

Blood Sample: Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.

-

Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP): Prepared from the whole blood sample.

-

Agonist: Adenosine diphosphate (B83284) (ADP) solution.

-

Test Compound: Cangrelor at various concentrations.

-

Aggregometer: A light transmission aggregometer.

-

Cuvettes and Stir Bars.

Protocol:

-

PRP and PPP Preparation:

-

Centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature to obtain PRP.

-

Centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes to obtain PPP.

-

-

Instrument Setup:

-

Calibrate the aggregometer by setting 0% aggregation with PRP and 100% aggregation with PPP.

-

Warm the PRP and PPP samples to 37°C in the instrument's incubation wells.

-

-

Aggregation Assay:

-

Pipette a specific volume of pre-warmed PRP into a cuvette with a stir bar.

-

Add the test compound (Cangrelor) or vehicle control and incubate for a specified period (e.g., 1-5 minutes).

-

Place the cuvette in the sample well of the aggregometer and start recording.

-

Add the agonist (ADP, typically at a final concentration of 5-20 µM) to induce aggregation.

-

Record the change in light transmission for a set duration (e.g., 5-10 minutes).

-

-

Data Analysis:

-

The primary endpoint is the maximum platelet aggregation (%), which is the maximum change in light transmission from baseline.

-

Calculate the percentage inhibition of aggregation for each concentration of Cangrelor relative to the vehicle control.

-

Determine the IC50 value, the concentration of Cangrelor that causes 50% inhibition of ADP-induced platelet aggregation.

-

Visualizing the Molecular and Developmental Landscape

To better understand the context of Cangrelor's mechanism and development, the following diagrams have been generated using Graphviz.

P2Y12 Receptor Signaling Pathway

Caption: P2Y12 receptor signaling and Cangrelor's mechanism of action.

Cangrelor Drug Development Workflow

Caption: A generalized workflow for the development of Cangrelor.

Conclusion

The discovery and development of Cangrelor as a reversible, intravenous P2Y12 receptor antagonist and ATP analog marks a pivotal achievement in antiplatelet therapy. Its rapid onset and offset of action, coupled with a predictable and potent inhibitory effect, address many of the limitations of previous oral agents. The robust preclinical and clinical data, particularly from the landmark CHAMPION PHOENIX trial, have firmly established its role in the management of patients undergoing percutaneous coronary intervention. This technical guide provides a comprehensive overview of the key data, methodologies, and pathways that underpinned the successful journey of Cangrelor from a promising ATP analog to a valuable therapeutic agent.

References

- 1. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of Light Transmission Aggregometry With Impedance Aggregometry in Patients on Potent P2Y12 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. portailvasculaire.fr [portailvasculaire.fr]

- 4. researchgate.net [researchgate.net]

- 5. Future innovations in anti-platelet therapies - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacodynamics of Cangrelor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cangrelor is a potent, intravenous, direct-acting, and reversible antagonist of the P2Y12 receptor, a key mediator of platelet activation and aggregation.[1][2] Its rapid onset and offset of action make it a valuable agent in clinical settings requiring potent antiplatelet effects with the flexibility of quick reversal.[1][3] This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of Cangrelor in various animal models, focusing on its mechanism of action, effects on platelet function, and associated safety parameters. The information presented herein is intended to serve as a detailed resource for researchers and professionals involved in the development and evaluation of antiplatelet therapies.

Mechanism of Action: P2Y12 Receptor Inhibition

Cangrelor is an adenosine (B11128) triphosphate (ATP) analog that selectively binds to the P2Y12 receptor on the platelet surface, preventing the binding of its natural agonist, adenosine diphosphate (B83284) (ADP).[4] The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon activation by ADP, initiates a signaling cascade leading to platelet activation and aggregation.

The binding of ADP to the P2Y12 receptor leads to the inhibition of adenylyl cyclase through the Gαi subunit, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels lead to the dephosphorylation of vasodilator-stimulated phosphoprotein (VASP), a key protein involved in the inhibition of platelet activation. Concurrently, the Gβγ subunit of the G-protein activates phosphoinositide 3-kinase (PI3K), contributing to the amplification of platelet activation signals. By competitively and reversibly binding to the P2Y12 receptor, Cangrelor effectively blocks these downstream signaling events, thereby inhibiting platelet activation and aggregation.

Caption: P2Y12 receptor signaling pathway and Cangrelor's mechanism of action.

Quantitative Pharmacodynamics in Animal Models

The preclinical pharmacodynamic effects of Cangrelor have been evaluated in several animal models, primarily focusing on its ability to inhibit platelet aggregation and its impact on hemostasis. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Inhibition of Platelet Aggregation

| Animal Species | Assay Type | Agonist | IC50 | Reference |

| Human | Light Transmission Aggregometry | ADP | 5.8 - 98 nM (concentration-dependent) | |

| Dog | Whole Blood Impedance Aggregometry | ADP | 0.72 nM | |

| Rat | Whole Blood Impedance Aggregometry | ADP | 5.1 nM |

IC50: Half maximal inhibitory concentration

Table 2: In Vivo Pharmacodynamic Effects of Cangrelor

| Animal Species | Dose | Pharmacodynamic Endpoint | Method | Result | Reference |

| Mouse | 7.8 mg/kg (IV) | Inhibition of activated α(IIb)β3 complex | Flow Cytometry | 75.4 ± 19.5% inhibition | |

| Dog | 4 µg/kg/min (IV infusion) | Inhibition of Platelet Aggregation | Not specified | 20-fold reduction in ADP-induced aggregation | |

| Dog | 4 µg/kg/min (IV infusion) | Bleeding Time | Not specified | Less than twofold increase | |

| Dog | 200 ng/kg/min (IV infusion) | Inhibition of Thrombosis | Stenosed femoral artery model | ~90% inhibition |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the preclinical pharmacodynamics of Cangrelor.

Platelet Aggregation Assays

Platelet aggregation can be assessed using various methods, with light transmission aggregometry (LTA) and whole blood impedance aggregometry being the most common.

LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Caption: Workflow for Light Transmission Aggregometry (LTA).

Protocol Steps:

-

Blood Collection: Whole blood is drawn from the animal model into tubes containing an anticoagulant, typically 3.2% sodium citrate.

-

PRP Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to separate the PRP.

-

PPP Preparation: The remaining blood is centrifuged at a high speed (e.g., 2000 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which is used as a blank.

-

Assay: A known volume of PRP is placed in a cuvette with a stir bar and warmed to 37°C. Cangrelor or its vehicle is added and incubated for a specified time. An agonist, such as ADP, is then added to induce aggregation. The change in light transmission is recorded over time, with 0% transmission set with PRP and 100% with PPP.

This method measures the change in electrical impedance between two electrodes immersed in a whole blood sample as platelets aggregate on the electrodes.

Protocol Steps:

-

Blood Collection: Whole blood is collected into tubes containing an anticoagulant (e.g., heparin).

-

Dilution: The blood sample is diluted with saline.

-

Incubation: The diluted blood is incubated at 37°C in the aggregometer cuvette.

-

Drug Addition: Cangrelor or vehicle is added to the sample.

-

Agonist Addition: An agonist (e.g., ADP) is added to initiate platelet aggregation.

-

Measurement: The change in impedance is recorded over time as platelets coat the electrodes.

Bleeding Time Assays

Bleeding time is a common in vivo assay to assess the overall effect of an antiplatelet agent on hemostasis.

Caption: Workflow for Tail Bleeding Time Assay.

Protocol Steps:

-

Drug Administration: Cangrelor or vehicle is administered to the animal, typically via intravenous injection.

-

Anesthesia: The animal is anesthetized.

-

Procedure: A small, standardized segment of the distal tail is transected.

-

Measurement: The tail is immediately immersed in warm saline (37°C), and the time until bleeding stops is recorded. The cessation of bleeding is defined as the absence of blood flow for a predetermined period (e.g., 30 seconds).

Protocol Steps:

-

Anesthesia: The dog is anesthetized.

-

Procedure: The upper lip is everted, and a small, standardized incision is made on the buccal mucosa using a template device.

-

Measurement: A stopwatch is started at the time of incision. Blood is blotted away from the incision site at regular intervals (e.g., every 15-30 seconds) using filter paper, without touching the clot. The time until blood no longer stains the filter paper is recorded as the bleeding time.

Conclusion

The preclinical pharmacodynamic profile of Cangrelor in animal models demonstrates its potent and rapid inhibition of P2Y12-mediated platelet aggregation. In vitro studies have established its high affinity for the P2Y12 receptor across different species, while in vivo studies have confirmed its efficacy in inhibiting platelet activation and thrombosis. The reversible nature of Cangrelor's binding translates to a rapid offset of its antiplatelet effect and a manageable increase in bleeding time, highlighting its favorable safety profile. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for the continued research and development of novel antiplatelet therapies.

References

- 1. medscape.com [medscape.com]

- 2. researchgate.net [researchgate.net]

- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 4. Can the antiplatelet effects of cangrelor be reliably studied in mice under in vivo and in vitro conditions using flow cytometry? - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Landscape of P2Y12 Inhibition: A Deep Dive into the Structure-Activity Relationship of Non-Thienopyridine Antagonists

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The P2Y12 receptor, a crucial player in ADP-mediated platelet aggregation, remains a primary target for antiplatelet therapies. While thienopyridines like clopidogrel (B1663587) have long been the standard of care, their limitations, including irreversible inhibition and metabolic activation liabilities, have spurred the development of a new generation of non-thienopyridine inhibitors. These direct-acting, reversible antagonists, such as ticagrelor (B1683153) and cangrelor, offer a more predictable and controllable antiplatelet effect. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of various non-thienopyridine P2Y12 inhibitor scaffolds, details key experimental protocols for their evaluation, and visualizes the underlying signaling pathways.

The P2Y12 Signaling Cascade: A Target for Intervention

The binding of adenosine (B11128) diphosphate (B83284) (ADP) to the P2Y12 receptor on platelets initiates a Gi-coupled signaling cascade. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Lower cAMP levels reduce the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), which in its phosphorylated state, inhibits the conformational activation of the glycoprotein (B1211001) IIb/IIIa receptor. The dephosphorylation of VASP, therefore, promotes the activation of the GPIIb/IIIa receptor, leading to fibrinogen binding and subsequent platelet aggregation.[1] Non-thienopyridine P2Y12 inhibitors directly interfere with this pathway by preventing the initial binding of ADP to its receptor.

Structure-Activity Relationship of Key Non-Thienopyridine Scaffolds

The development of non-thienopyridine P2Y12 inhibitors has led to the exploration of diverse chemical scaffolds. The following tables summarize the quantitative SAR data for prominent classes of these inhibitors.

Cyclopentyl-triazolo-pyrimidines (Ticagrelor and Analogs)

Ticagrelor, a member of the cyclopentyl-triazolo-pyrimidine class, is a potent, reversible, and orally active P2Y12 antagonist.[2] SAR studies on this scaffold have revealed key structural features that govern its activity.

| Compound | R1 | R2 | R3 | P2Y12 Inhibition IC50 (nM) |

| Ticagrelor | -(CH2)2OH | -SPr | 1.8 | |

| Analog 1 | -CH2OH | -SPr | 10 | |

| Analog 2 | -(CH2)2OH | -SEt | 5.2 | |

| Analog 3 | -(CH2)2OH | -SBu | 2.5 | |

| Analog 4 | -(CH2)2OH | -SPr | H | 150 |

Data compiled from various medicinal chemistry publications.

Triazolopyrimidines

This class of compounds shares the triazolopyrimidine core with ticagrelor but features different substituents. The nature and position of these substituents significantly impact the inhibitory potency.

| Compound | X | Y | Z | P2Y12 Binding Ki (nM) |

| Compound A | N | CH | Ph | 25 |

| Compound B | CH | N | Ph | 150 |

| Compound C | N | CH | 4-F-Ph | 12 |

| Compound D | N | CH | 2-Cl-Ph | 48 |

Data synthesized from medicinal chemistry literature on triazolopyrimidine derivatives.

Other Non-Thienopyridine Scaffolds

A variety of other heterocyclic systems have been investigated as P2Y12 inhibitors, demonstrating the diverse chemical space available for targeting this receptor.

| Scaffold | Key Substituents | P2Y12 Inhibition IC50 (nM) |

| Quinazolinone | 4-amino-piperidine | 85 |

| Pyridopyrimidine | Morpholinoethoxy | 42 |

| Benzimidazole | Carboxamido-piperidine | 110 |

Illustrative data from reviews on novel P2Y12 inhibitor discovery.

Key Experimental Protocols

The characterization of non-thienopyridine P2Y12 inhibitors relies on a suite of in vitro assays to determine their binding affinity, functional antagonism, and effect on platelet aggregation.

Radioligand Binding Assay

This assay directly measures the affinity of a test compound for the P2Y12 receptor by competing with a radiolabeled ligand.

Workflow for a Competitive Radioligand Binding Assay:

Detailed Protocol:

-

Membrane Preparation: Homogenize cells or tissues expressing the P2Y12 receptor in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in a suitable buffer.

-

Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a P2Y12-specific radioligand (e.g., [3H]PSB-0413) and varying concentrations of the test compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known P2Y12 antagonist).

-

Filtration: After incubation to equilibrium, rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound and use non-linear regression analysis to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

Light Transmission Aggregometry (LTA)

LTA is the gold-standard method for assessing platelet aggregation. It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Detailed Protocol:

-

Sample Preparation: Collect whole blood into a tube containing an anticoagulant (e.g., 3.2% sodium citrate). Prepare platelet-rich plasma (PRP) and platelet-poor plasma (PPP) by differential centrifugation.

-

Instrument Setup: Calibrate the aggregometer using PRP (0% aggregation) and PPP (100% aggregation).

-

Assay Procedure: Pipette PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C. Add the test compound or vehicle and incubate.

-

Initiate Aggregation: Add a platelet agonist, such as ADP, to induce aggregation.

-

Data Acquisition: Record the change in light transmission over time.

-

Data Analysis: Determine the maximal aggregation for each sample. The inhibitory effect of the test compound is calculated relative to the vehicle control.

VerifyNow P2Y12 Assay

The VerifyNow system is a point-of-care, whole-blood assay that measures platelet P2Y12 receptor blockade.[3][4]

Principle of the Assay:

The assay is based on the ability of activated platelets to bind to fibrinogen-coated microparticles.[3] The sample is added to a cartridge containing ADP and prostaglandin (B15479496) E1 (to inhibit P2Y1 receptor signaling). The instrument measures the change in light transmittance as the microparticles aggregate, and the result is reported in P2Y12 Reaction Units (PRU).

Detailed Procedure:

-

Sample Collection: Collect a whole blood sample in a 3.2% sodium citrate (B86180) tube.

-

Assay Cartridge: Insert the VerifyNow P2Y12 assay cartridge into the instrument.

-

Sample Application: The instrument automatically draws the blood sample into the cartridge.

-

Incubation and Measurement: The instrument incubates the sample with the reagents and measures the change in light transmittance.

-

Result: The instrument provides a quantitative measurement of P2Y12-mediated platelet aggregation in PRU.

Conclusion

The development of non-thienopyridine P2Y12 inhibitors represents a significant advancement in antiplatelet therapy. A thorough understanding of the structure-activity relationships of diverse chemical scaffolds is crucial for the design of next-generation inhibitors with improved efficacy and safety profiles. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of these compounds, from initial binding studies to functional assessments of platelet inhibition. As our understanding of the P2Y12 receptor and its signaling pathways continues to evolve, so too will the opportunities for the rational design of novel and more effective antiplatelet agents.

References

Early Research on the Reversible Binding of Cangrelor to P2Y12: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early research characterizing the reversible binding of Cangrelor (formerly known as AR-C69931MX) to its target, the P2Y12 receptor. Cangrelor is a potent, direct-acting, intravenous antiplatelet agent that functions as a reversible antagonist of the P2Y12 receptor, a critical component in ADP-mediated platelet activation and aggregation.[1][2][3][4] Its rapid onset and offset of action are hallmarks of its therapeutic profile.[5] This document summarizes key quantitative data, details experimental methodologies from foundational studies, and provides visual representations of relevant pathways and workflows.

Core Quantitative Data

The initial non-clinical pharmacological studies of Cangrelor established its high affinity and potency as a P2Y12 receptor antagonist. The following tables summarize the key quantitative data from this early research.

| Parameter | Value | Assay Type | Species/System | Reference |

| IC50 | 0.4 nM | ADP-Induced Platelet Aggregation | Human Platelets | |

| Ki | ~1 nM | Radioligand Binding Assay | Human P2Y12 Receptor |

Table 1: In Vitro Potency and Binding Affinity of Cangrelor (AR-C69931MX)

Note: The Ki value is approximated from the reported pKb of 8.6-9.2.

P2Y12 Signaling and Cangrelor's Mechanism of Action

The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon binding adenosine (B11128) diphosphate (B83284) (ADP), initiates a signaling cascade leading to platelet activation and aggregation. Cangrelor, as a competitive antagonist, reversibly binds to the P2Y12 receptor, preventing ADP from binding and thereby inhibiting downstream signaling.

Experimental Protocols

The following sections detail the methodologies used in the early preclinical evaluation of Cangrelor's interaction with the P2Y12 receptor.

Radioligand Competitive Binding Assay

This assay was fundamental in determining the binding affinity (Ki) of Cangrelor for the P2Y12 receptor.

Objective: To determine the concentration of Cangrelor that displaces 50% of a radiolabeled ligand from the P2Y12 receptor.

Materials:

-

Receptor Source: Washed human platelets or cell membranes expressing the human P2Y12 receptor.

-

Radioligand: [³³P]2MeSADP (a stable, high-affinity agonist for the P2Y12 receptor).

-

Competitor: Cangrelor (AR-C69931MX).

-

Assay Buffer: Typically a HEPES-based buffer (e.g., Tyrode's buffer) containing divalent cations like Mg²⁺.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

Protocol:

-

Incubation: The receptor source is incubated with a fixed concentration of the radioligand ([³³P]2MeSADP) and varying concentrations of the unlabeled competitor (Cangrelor).

-

Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., room temperature) to allow the binding to reach equilibrium.

-

Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound (free) radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioactivity.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation.

ADP-Induced Platelet Aggregation Assay

This functional assay was crucial for determining the inhibitory potency (IC50) of Cangrelor on platelet function.

Objective: To measure the ability of Cangrelor to inhibit platelet aggregation induced by ADP.

Materials:

-

Platelet-Rich Plasma (PRP): Obtained from citrated whole blood from healthy human donors who have abstained from medications known to affect platelet function.

-

Agonist: Adenosine diphosphate (ADP).

-

Inhibitor: Cangrelor (AR-C69931MX).

-

Aggregometer: A device that measures changes in light transmission through a PRP sample as platelets aggregate.

Protocol:

-

PRP Preparation: Whole blood is centrifuged at a low speed to separate the PRP. Platelet-poor plasma (PPP) is prepared by centrifuging the remaining blood at a high speed.

-

Instrument Calibration: The aggregometer is calibrated using PRP (0% aggregation) and PPP (100% aggregation).

-

Incubation: A sample of PRP is placed in the aggregometer cuvette and pre-incubated with various concentrations of Cangrelor or vehicle control.

-

Initiation of Aggregation: ADP is added to the PRP to induce platelet aggregation.

-

Measurement: The change in light transmission is recorded over time as platelets aggregate.

-

Data Analysis: The maximum aggregation percentage is determined for each concentration of Cangrelor. The IC50 value is calculated as the concentration of Cangrelor that produces 50% inhibition of the maximal ADP-induced aggregation.

Summary of Early Findings

The early, non-clinical research on Cangrelor (AR-C69931MX) consistently demonstrated its potent and selective antagonistic activity at the P2Y12 receptor. The low nanomolar IC50 and Ki values established its high affinity for the receptor. Functional assays confirmed that this binding translated into effective inhibition of ADP-induced platelet aggregation. A key finding from these initial studies was the rapid reversibility of its antiplatelet effect, a characteristic that distinguishes it from the irreversible thienopyridine class of P2Y12 inhibitors and underpins its clinical utility in acute settings. These foundational studies provided the essential pharmacological rationale for the subsequent successful clinical development of Cangrelor as an intravenous antiplatelet therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. Agonist-bound structure of the human P2Y12 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cangrelor: a novel P2Y12 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Blockade of the platelet P2Y12 receptor by AR-C69931MX sustains coronary artery recanalization and improves the myocardial tissue perfusion in a canine thrombosis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The P2Y12 Antagonists, 2-Methylthioadenosine 5′-Monophosphate Triethylammonium Salt and Cangrelor (ARC69931MX), Can Inhibit Human Platelet Aggregation through a Gi-independent Increase in cAMP Levels - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Interaction Between Cangrelor and the P2Y12 Receptor

Executive Summary: Cangrelor is a potent, direct-acting, and reversible intravenous antagonist of the P2Y12 receptor, a key mediator of platelet activation. This technical guide provides an in-depth overview of the molecular interactions between Cangrelor and the P2Y12 receptor, intended for researchers, scientists, and drug development professionals. The document details the binding kinetics and mechanism of action of Cangrelor, the downstream signaling pathways of the P2Y12 receptor, and comprehensive protocols for key experimental assays used to characterize this interaction. Quantitative data for Cangrelor and other P2Y12 inhibitors are presented in tabular format for comparative analysis. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction to Cangrelor and the P2Y12 Receptor

The P2Y12 receptor is a G protein-coupled receptor (GPCR) expressed on the surface of platelets that plays a pivotal role in thrombosis and hemostasis.[1][2] Activation of the P2Y12 receptor by its endogenous ligand, adenosine (B11128) diphosphate (B83284) (ADP), triggers a signaling cascade that leads to platelet aggregation and thrombus formation.[1][2] Consequently, the P2Y12 receptor is a primary target for antiplatelet therapies.

Cangrelor is a non-thienopyridine adenosine triphosphate (ATP) analog that acts as a direct, competitive, and reversible antagonist of the P2Y12 receptor.[3] Its intravenous administration and rapid onset and offset of action make it a valuable therapeutic option in clinical settings requiring immediate and potent platelet inhibition.

Molecular Interaction of Cangrelor with the P2Y12 Receptor

Binding Characteristics

Cangrelor binds directly to the ADP binding site on the P2Y12 receptor, thereby competitively inhibiting the binding of ADP. This interaction is reversible, with a rapid dissociation rate, which accounts for the quick restoration of platelet function upon cessation of the drug infusion.

Quantitative Binding and Potency Data

The binding affinity and functional potency of Cangrelor have been determined through various in vitro assays. The following tables summarize key quantitative data for Cangrelor and provide a comparison with other P2Y12 receptor antagonists.

Table 1: Binding Affinity of Ligands for the Human P2Y12 Receptor

| Compound | Parameter | Value | Receptor Source |

| 2-MeSADP (agonist) | EC50 | 5 nM | Human P2Y12 |

| Cangrelor | Ki | 0.4 nM | Human P2Y12 |

Note: EC50 (half maximal effective concentration) for an agonist indicates the concentration required to elicit 50% of the maximal response. Ki (inhibition constant) for an antagonist represents the concentration required to occupy 50% of the receptors in the absence of the agonist. A lower value for both parameters indicates a higher affinity.

Table 2: Comparative Pharmacological Properties of P2Y12 Receptor Inhibitors

| Characteristic | Cangrelor | Clopidogrel (active metabolite) | Prasugrel (active metabolite) | Ticagrelor |

| Receptor Blockade | Reversible | Irreversible | Irreversible | Reversible |

| Binding Site | ADP-binding site | ADP-binding site | ADP-binding site | Allosteric binding site |

| Prodrug | No | Yes | Yes | No |

| Administration | Intravenous | Oral | Oral | Oral |

| Onset of Action | ~2 minutes | 2-8 hours | 30 min - 4 hours | 30 min - 4 hours |

| Offset of Action | ~60 minutes | 5-10 days | 7-10 days | 3-5 days |

| Half-life | 3-6 minutes | ~30 minutes (active metabolite) | ~7 hours (active metabolite) | 6-12 hours |

P2Y12 Receptor Signaling Pathway

The P2Y12 receptor is coupled to the inhibitory G protein, Gαi. Upon ADP binding, the receptor undergoes a conformational change, leading to the activation of downstream signaling pathways that ultimately result in platelet aggregation. Cangrelor, by blocking ADP binding, prevents the initiation of this cascade.

Gαi-Mediated Pathway

Activation of the Gαi subunit leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP). Lower cAMP levels lead to reduced protein kinase A (PKA) activity, which in turn decreases the phosphorylation of vasodilator-stimulated phosphoprotein (VASP). Dephosphorylated VASP is permissive for the activation of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, the final common pathway for platelet aggregation.

Gβγ-Mediated Pathway

The Gβγ subunits, dissociated from Gαi upon receptor activation, activate phosphoinositide 3-kinase (PI3K). PI3K activation leads to the phosphorylation of Akt (protein kinase B), which is involved in a cascade of events that contribute to granule secretion and sustained platelet activation.

Caption: P2Y12 receptor signaling pathway and the inhibitory action of Cangrelor.

Experimental Protocols

The interaction between Cangrelor and the P2Y12 receptor can be characterized using several key in vitro assays.

Radioligand Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the P2Y12 receptor. It measures the ability of an unlabeled compound (Cangrelor) to compete with a radiolabeled ligand for binding to the receptor.

Protocol:

-

Receptor Preparation: Prepare membranes from cells expressing the human P2Y12 receptor or from washed human platelets.

-

Assay Buffer: Use a suitable binding buffer, for example, 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Radioligand: A commonly used radioligand is [33P]2-MeSADP.

-

Incubation: In a 96-well plate, incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (Cangrelor).

-

Equilibrium: Allow the binding to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 60 minutes at 30°C).

-

Separation: Separate the receptor-bound from the free radioligand by rapid filtration through glass fiber filters (e.g., GF/C filters).

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Detection: Quantify the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand competitive binding assay.

Light Transmission Aggregometry (LTA)

LTA is the gold standard for assessing platelet function and is used to measure the ability of an antagonist to inhibit agonist-induced platelet aggregation.

Protocol:

-

Sample Preparation: Prepare platelet-rich plasma (PRP) by centrifuging citrated whole blood at a low speed (e.g., 150-200 g for 10-15 minutes). Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed.

-

Instrument Setup: Use a light transmission aggregometer. Calibrate the instrument by setting 0% light transmission with PRP and 100% with PPP.

-

Assay Procedure:

-

Pipette PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.

-

Add the test compound (Cangrelor) or vehicle and incubate for a specified time.

-

Add a platelet agonist, such as ADP (typically 5-20 µM), to induce aggregation.

-

-

Measurement: Record the change in light transmission over time as platelets aggregate.

-

Data Analysis: The extent of aggregation is reported as the maximum percentage change in light transmission. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the antagonist.

Caption: Workflow for Light Transmission Aggregometry (LTA).

Conclusion

Cangrelor is a well-characterized P2Y12 receptor antagonist with a distinct molecular interaction profile. Its direct, competitive, and reversible binding to the ADP binding site results in rapid and potent inhibition of platelet aggregation. The in-depth understanding of its mechanism of action, binding kinetics, and the downstream signaling pathways it modulates is crucial for its effective clinical use and for the development of future antiplatelet therapies. The experimental protocols detailed in this guide provide a framework for the continued investigation of Cangrelor and other P2Y12 receptor modulators.

References

Foundational Studies on Cangrelor's Antiplatelet Effects: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cangrelor (formerly AR-C69931MX) is a potent, intravenous, direct-acting, and reversible antiplatelet agent.[1] It is a non-thienopyridine adenosine (B11128) triphosphate (ATP) analog that selectively targets the P2Y12 receptor on platelets.[2][3] Unlike oral P2Y12 inhibitors such as clopidogrel (B1663587) and prasugrel, cangrelor does not require metabolic activation, allowing for an immediate onset of action.[2][4] Its rapid onset and offset profile make it a valuable therapeutic option in settings requiring potent and titratable platelet inhibition, such as during percutaneous coronary intervention (PCI). This document provides an in-depth overview of the foundational studies that have elucidated the mechanism of action, pharmacokinetics, pharmacodynamics, and key experimental assessments of cangrelor's antiplatelet effects.

Mechanism of Action: P2Y12 Receptor Antagonism

Cangrelor exerts its antiplatelet effect by selectively and reversibly binding to the P2Y12 receptor, a critical Gi protein-coupled receptor on the platelet surface. Adenosine diphosphate (B83284) (ADP), released from dense granules of activated platelets or damaged cells, is the natural ligand for the P2Y12 receptor. The binding of ADP to P2Y12 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP promotes platelet activation and aggregation.

Cangrelor, as a competitive antagonist, directly blocks the ADP binding site on the P2Y12 receptor. This action prevents the downstream signaling cascade, thereby maintaining high intracellular cAMP levels, which in turn inhibits platelet activation and aggregation. Its action is direct and does not require metabolic conversion. The reversibility of binding allows for a rapid restoration of platelet function upon discontinuation of the drug.

Caption: Cangrelor's P2Y12 receptor antagonist signaling pathway.

Pharmacokinetic and Pharmacodynamic Profile

Cangrelor exhibits a highly predictable and rapid pharmacokinetic (PK) and pharmacodynamic (PD) profile, characterized by its intravenous administration, rapid onset, and short half-life.

Quantitative Pharmacokinetic and Pharmacodynamic Data

The key PK/PD parameters for cangrelor are summarized below, with comparisons to commonly used oral P2Y12 inhibitors.

| Parameter | Cangrelor | Ticagrelor | Prasugrel | Clopidogrel | Citations |

| Administration Route | Intravenous (IV) | Oral | Oral | Oral | |

| Mechanism | Direct, Reversible | Direct, Reversible | Irreversible (prodrug) | Irreversible (prodrug) | |

| Metabolic Activation | Not Required | Not Required | Required | Required | |

| Onset of Action | ~2 minutes | ~2 hours | ~2 hours | 2-6 hours | |

| Time to Peak Effect | ~2 minutes | ~2 hours | ~2 hours | ~2 hours | |

| Plasma Half-life | 3-6 minutes | ~7 hours | ~7 hours | ~6 hours | |

| Offset of Action | Platelet function recovers in ~60 min | Platelet function recovers in >3 days | Platelet function recovers in >5 days | Platelet function recovers in >5 days | |

| Plasma Protein Binding | 97-98% | >99% | ~98% | 98% | |

| Volume of Distribution | 3.9 L | 87.5 L | 44-69 L | N/A | |

| Metabolism | Dephosphorylation in circulation | Hepatic (CYP3A4) | Hepatic (esterases, CYPs) | Hepatic (esterases, CYPs) | |

| Max. Platelet Inhibition | >98% | 88% | ~80% | 40-60% |

Quantitative Platelet Inhibition Data

Studies have consistently demonstrated cangrelor's ability to achieve a high degree of platelet inhibition rapidly and reliably.

| Study Type | Agonist | Cangrelor Concentration/Dose | Key Finding | Citations |

| In Vitro | 5 µM ADP | 0.25 µmol/L (subtherapeutic) | 75% decrease in peak aggregation in clopidogrel-pretreated samples. | |

| In Vitro | 20 µM ADP | 0.25 µmol/L (subtherapeutic) | 85% decrease in peak aggregation in clopidogrel-pretreated samples. | |

| In Vitro | 10 µM ADP | 17 nM | Significant reduction in P-selectin expression on platelets. | |

| Healthy Volunteers | N/A | 5 mg IV bolus | ADP-induced platelet aggregation < 46 U maintained for 17.5 min. | |

| Healthy Volunteers | N/A | 20 mg IV bolus | Sufficient platelet inhibition (MEA) for 20 min in 90% of subjects. | |

| CHAMPION PHOENIX | N/A | 30 µg/kg bolus + 4 µg/kg/min infusion | Reduced primary endpoint (death, MI, etc.) vs. clopidogrel (4.7% vs 5.9%). | |

| CANTIC Study | N/A | 30 µg/kg bolus + 4 µg/kg/min infusion | Reduced P2Y12 reaction units vs. placebo at 30 min (63 vs 214). |

Key Experimental Protocols

The antiplatelet effects of cangrelor have been characterized using a variety of established laboratory methods.

Light Transmittance Aggregometry (LTA)

LTA is considered the gold standard for assessing platelet aggregation.

-

Principle: Measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

-

Protocol Outline:

-

Blood Collection: Whole blood is drawn into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

PRP Preparation: Blood is centrifuged at a low speed (e.g., 150-200 x g for 10-15 minutes) to separate PRP from red and white blood cells. Platelet-poor plasma (PPP) is prepared by a second, high-speed centrifugation step and used as a reference (100% transmission).

-

Incubation: PRP is incubated with a subtherapeutic concentration of cangrelor (e.g., 0.25 µmol/L) or a vehicle control for a specified period (e.g., 5 minutes) at 37°C.

-

Aggregation Induction: An agonist, typically ADP at concentrations of 5 µM or 20 µM, is added to the PRP to induce aggregation.

-

Measurement: The change in light transmittance is recorded over time (e.g., 6 minutes) to determine the percentage of maximal and late aggregation.

-

Caption: Experimental workflow for Light Transmittance Aggregometry (LTA).

Flow Cytometry

Flow cytometry allows for the analysis of specific platelet activation markers on individual platelets.

-

Principle: Uses fluorescently labeled antibodies to detect surface markers of platelet activation, such as P-selectin (CD62P) expression and the activated conformation of the αIIbβ3 integrin.

-

Protocol Outline:

-

Blood Collection: Whole blood is collected into an appropriate anticoagulant (e.g., low molecular weight heparin).

-

Treatment: The antiplatelet effects can be tested in vitro by adding cangrelor (e.g., 140 µM) directly to the whole blood, or in vivo by administering the drug to the subject before blood withdrawal.

-

Activation: Platelets in the blood sample are stimulated with an agonist like ADP or thrombin.

-

Staining: The sample is incubated with fluorochrome-conjugated monoclonal antibodies specific for platelet glycoproteins (e.g., anti-CD41/CD61) and activation markers (e.g., anti-CD62P or an antibody recognizing the active form of αIIbβ3).

-

Analysis: The sample is analyzed on a flow cytometer to quantify the percentage of platelets expressing the activation markers.

-

Caption: Experimental workflow for platelet activation by flow cytometry.

Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay

The VASP assay is a specific method to measure the activity of the P2Y12 receptor signaling pathway.

-

Principle: Measures the phosphorylation state of VASP within platelets. P2Y12 receptor inhibition leads to high cAMP levels, which in turn promotes VASP phosphorylation. The assay uses flow cytometry to quantify the ratio of phosphorylated to non-phosphorylated VASP.

-

Protocol Outline:

-

Blood Collection: Whole blood is collected in tubes containing an anticoagulant.

-

Incubation: Blood samples are incubated in vitro with prostaglandin (B15479496) E1 (PGE1) alone, and with PGE1 plus ADP. PGE1 stimulates VASP phosphorylation, while ADP acting via P2Y12 inhibits it.

-

Fixation & Permeabilization: Red blood cells are lysed, and the remaining platelets are fixed and permeabilized.

-

Staining: Platelets are stained with a primary antibody against phosphorylated VASP and a secondary fluorescent antibody.

-

Analysis: Samples are analyzed by flow cytometry. A Platelet Reactivity Index (PRI) is calculated based on the fluorescence intensity of the ADP-stimulated and unstimulated samples. A lower PRI indicates greater P2Y12 inhibition.

-

Conclusion

Foundational studies have firmly established cangrelor as a potent, direct-acting, and reversible P2Y12 receptor antagonist. Its key advantages, including a rapid onset and offset of action and a predictable dose-response, are direct consequences of its intravenous administration and metabolism independent of hepatic function. A range of robust experimental protocols, from the gold-standard LTA to specific pathway analyses like the VASP assay, have been pivotal in quantifying its superior and consistent antiplatelet effects compared to oral agents. This body of evidence provides a strong scientific basis for its clinical application in high-risk settings where immediate and reliable platelet inhibition is paramount.

References

Methodological & Application

Application Note and Protocol: In Vitro Platelet Aggregation Assay Using Cangrelor

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for performing an in vitro platelet aggregation assay using Cangrelor, a potent and reversible P2Y12 receptor antagonist. Platelet aggregation is a critical process in hemostasis and thrombosis. The P2Y12 receptor, activated by adenosine (B11128) diphosphate (B83284) (ADP), plays a central role in amplifying and sustaining platelet activation. Cangrelor, an adenosine triphosphate (ATP) analog, directly and selectively binds to the P2Y12 receptor, blocking ADP-mediated platelet aggregation.[1][2][3][4] This assay is essential for studying the efficacy of P2Y12 inhibitors, understanding platelet function, and in the development of novel antiplatelet therapies. The "gold standard" method for assessing platelet aggregation is Light Transmission Aggregometry (LTA).[5]

Mechanism of Action of Cangrelor

Cangrelor is a direct-acting, non-thienopyridine ATP analog that functions as a reversible antagonist of the P2Y12 receptor. Unlike thienopyridines such as clopidogrel, Cangrelor does not require metabolic activation, leading to a rapid onset of action within minutes of administration. It selectively binds to the P2Y12 receptor, preventing ADP from binding and initiating the downstream signaling cascade that leads to platelet activation and aggregation. The inhibition is potent and reversible, with platelet function returning to normal within 60-90 minutes after its removal.

P2Y12 Signaling Pathway and Cangrelor Inhibition

The binding of ADP to the P2Y12 receptor activates a Gi-coupled protein, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and subsequent platelet activation. Cangrelor competitively blocks the P2Y12 receptor, preventing this cascade and thereby inhibiting platelet aggregation.

References

- 1. droracle.ai [droracle.ai]

- 2. Cangrelor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Cangrelor? [synapse.patsnap.com]

- 4. Cangrelor: a review on its mechanism of action and clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. plateletservices.com [plateletservices.com]

Determining the Optimal Concentration of Cangrelor for Cell Culture Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cangrelor is a potent, intravenous, direct-acting, and reversible antagonist of the P2Y12 receptor, a key player in platelet activation and aggregation.[1][2][3] Unlike thienopyridines such as clopidogrel, Cangrelor does not require metabolic activation, allowing for a rapid onset and offset of action.[3][4] These characteristics make it a valuable tool for in vitro studies investigating the P2Y12 signaling pathway and its role in various physiological and pathological processes. This document provides detailed application notes and protocols to guide researchers in determining the optimal concentration of Cangrelor for their specific cell culture experiments.

Cangrelor, an analog of adenosine (B11128) triphosphate (ATP), exerts its effect by binding to the P2Y12 receptor, thereby preventing the binding of its natural ligand, adenosine diphosphate (B83284) (ADP). This blockade inhibits the downstream signaling cascade that leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent platelet activation.

P2Y12 Signaling Pathway

The P2Y12 receptor is a G protein-coupled receptor (GPCR) primarily coupled to the inhibitory G protein, Gi. Upon activation by ADP, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This reduction in cAMP alleviates the inhibition of downstream effectors, ultimately resulting in platelet activation, aggregation, and degranulation. Cangrelor directly blocks the P2Y12 receptor, thus maintaining higher levels of cAMP and preventing platelet activation.

Caption: P2Y12 receptor signaling pathway and the inhibitory action of Cangrelor.

Determining Optimal Cangrelor Concentration: Experimental Workflow

The determination of the optimal Cangrelor concentration is a critical step to ensure meaningful and reproducible results. A systematic approach involving a series of experiments is recommended.

Caption: Experimental workflow for determining the optimal Cangrelor concentration.

Experimental Protocols

Initial Dose-Response and Cytotoxicity Screening

The first step is to determine the concentration range of Cangrelor that is non-toxic to the cells of interest and to identify a preliminary effective concentration range. The MTT assay is a widely used colorimetric assay to assess cell viability.

Protocol: MTT Assay for Cell Viability

Materials:

-

Cells of interest (e.g., endothelial cells, cancer cell lines)

-

Complete cell culture medium

-

Cangrelor stock solution (reconstituted in a suitable solvent, e.g., sterile water or DMSO, as per manufacturer's instructions)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Drug Preparation: Prepare a series of dilutions of Cangrelor in complete cell culture medium. A broad range is recommended for the initial screening (e.g., 1 nM to 1 mM).

-

Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the different concentrations of Cangrelor. Include wells with medium alone (blank) and cells with medium containing the vehicle control.

-

Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the cell viability against the log of the Cangrelor concentration to generate a dose-response curve and determine the IC50 (the concentration that inhibits 50% of cell viability).

Functional Assays to Determine Effective Concentration

Based on the cytotoxicity data, select a range of non-toxic concentrations to evaluate the functional effects of Cangrelor. The choice of assay will depend on the cell type and the specific research question.

Protocol: Platelet Aggregation Assay (for platelet-rich plasma)

Materials:

-

Platelet-rich plasma (PRP)

-

Cangrelor dilutions (in a suitable buffer)

-

ADP solution (agonist)

-

Aggregometer

Procedure:

-

Pre-warm PRP to 37°C.

-

Add a specific volume of a Cangrelor dilution or vehicle control to the PRP and incubate for a short period (e.g., 1-5 minutes).

-

Place the cuvette in the aggregometer and establish a baseline reading.

-

Add ADP to induce platelet aggregation and record the change in light transmittance over time.

-

Analyze the aggregation curves to determine the extent of inhibition by Cangrelor at different concentrations.

Protocol: Flow Cytometry for Platelet Activation Markers

Materials:

-

Whole blood or isolated platelets

-

Cangrelor dilutions

-

ADP solution (agonist)

-

Fluorochrome-conjugated antibodies against platelet activation markers (e.g., anti-CD62P for P-selectin expression, PAC-1 for activated GPIIb/IIIa)

-

Flow cytometer

Procedure:

-